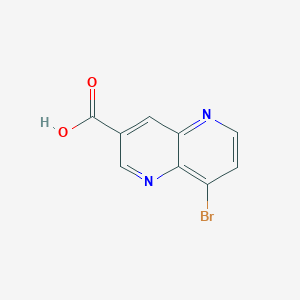![molecular formula C10H20N2O2 B2524310 N-甲基-N-[(1-甲基吡咯烷-3-基)甲基]氨基甲酸乙酯 CAS No. 1339407-24-7](/img/structure/B2524310.png)
N-甲基-N-[(1-甲基吡咯烷-3-基)甲基]氨基甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound related to ethyl carbamate (EC), which is the ethyl ester of carbamic acid. Ethyl carbamate is known to occur at low levels in many fermented foods and beverages and has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007 .
Synthesis Analysis
The synthesis of ethyl carbamate and its derivatives, including ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, can involve several chemical mechanisms. These mechanisms range from simple ethanolysis of urea in a homogeneous liquid phase to more complex photochemical oxidation of cyanide ion or heterogeneous gas/solid catalytic reactions . Additionally, the synthesis of related carbamate compounds has been explored for potential anticancer properties, with various alterations to the carbamate group affecting biological activity .
Molecular Structure Analysis
Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, are present as single isomers in certain solvents. The chemical shift of the amide proton in these compounds is affected by the polar and resonance character of the substituent .
Chemical Reactions Analysis
Ethyl carbamate can be produced through several pathways, including the reaction of ethanol with compounds containing carbamyl groups. These precursors are often generated from the metabolism of amino acids such as arginine during the fermentation process by yeast or lactic acid bacteria . The metabolism of ethyl carbamate itself has been studied, revealing that it can be inhibited by various substances, suggesting the involvement of esterases and other enzyme systems in its metabolic pathways .
Physical and Chemical Properties Analysis
Ethyl carbamate's physical and chemical properties are influenced by its molecular structure. It is found in various concentrations in fermented foods and beverages, with levels ranging from ng/L to mg/L. The compound's genotoxic and carcinogenic properties have been extensively studied, leading to the development of analytical methods for its detection and quantification in food products. These methods include gas chromatography coupled to mass spectrometry (GC-MS or GC-MS-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods .
Mitigation and Case Studies
Due to the health risks associated with ethyl carbamate, various mitigation strategies have been developed to reduce its levels in food and beverages. These strategies include optimized practices in food and beverage production and the abatement of ethyl carbamate precursors through enzymatic, physical, chemical, or chemical methods . Additionally, natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress . Some compounds, such as ethyl [bis(1-aziridinyl)phosphinyl]carbamates, have shown significant tumor inhibitory activities in experimental animals, indicating the potential for dual-use as both a food safety measure and a therapeutic agent .
科学研究应用
致癌性和环境毒理学
- 致癌潜力:氨基甲酸乙酯(氨基甲酸酯)的致癌潜力已在各种发酵食品和酒精饮料中得到研究。国际癌症研究机构 (IARC) 已将其归类为 2A 组致癌物,表明它可能对人类致癌。减轻食品中氨基甲酸乙酯的策略包括物理、化学、酶促和基因工程方法 (Gowd 等人,2018; Zhao 等人,2013)。
分析化学和检测方法
- 检测和定量分析:已经开发了检测酒精饮料中氨基甲酸乙酯的技术,利用了诸如表面增强拉曼散射 (SERS) 等方法。这些技术旨在进行定量评估,并在酒精饮料行业内具有现场评估的实际潜力 (Yang 等人,2013)。
形成机制和缓解策略
- 形成和缓解:研究重点在于了解发酵饮料中氨基甲酸乙酯的形成机制,并探索各种缓解建议以减少其存在。氨基甲酸乙酯可以由乙醇与含有氨基甲酰基的化合物反应形成,这一过程受温度、pH 值以及尿素和瓜氨酸等前体的存在等因素的影响 (Ough 等人,1988; Jiao 等人,2014)。
抗肿瘤活性
- 抗癌剂:氨基甲酸乙酯衍生物已被评估其作为抗癌剂的潜力,在抑制癌细胞增殖和诱导癌细胞有丝分裂停滞方面表现出活性。某些衍生物氨基甲酸酯基团的改变显示出不同程度的细胞毒性活性,表明氨基甲酸酯部分对抗肿瘤活性具有重要意义 (Temple 等人,1989)。
安全和危害
The safety information for ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
属性
IUPAC Name |
ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)12(3)8-9-5-6-11(2)7-9/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWZBLLGKDROLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
CAS RN |
1339407-24-7 |
Source


|
| Record name | ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
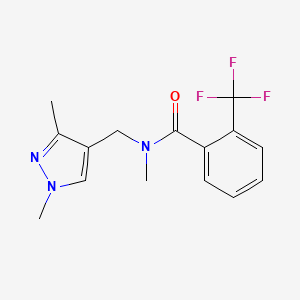


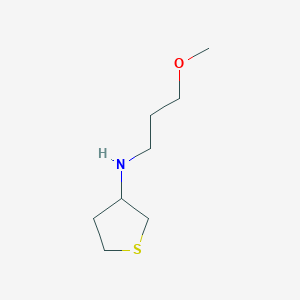
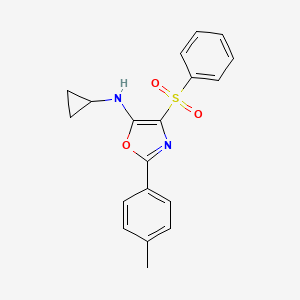
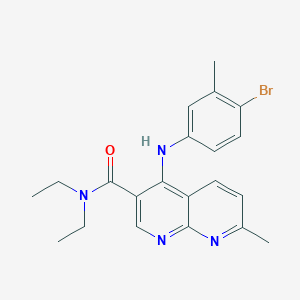
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

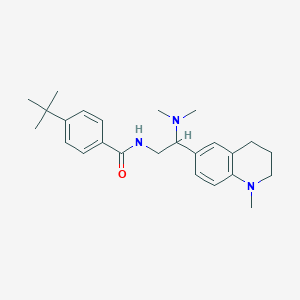
![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)
